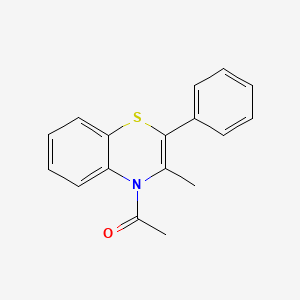
Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)((2-(dimethylamino)ethyl)amino)methylene)amino)sulfonyl)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)((2-(dimethylamino)ethyl)amino)methylene)amino)sulfonyl)phenyl)- is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)((2-(dimethylamino)ethyl)amino)methylene)amino)sulfonyl)phenyl)- involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include dimethylamine, sulfonyl chlorides, and various solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as distillation, crystallization, and purification to achieve a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)((2-(dimethylamino)ethyl)amino)methylene)amino)sulfonyl)phenyl)- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.
科学的研究の応用
Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)((2-(dimethylamino)ethyl)amino)methylene)amino)sulfonyl)phenyl)- has a wide range of applications in scientific research, including:
Biology: In biological research, this compound may be used to study enzyme interactions, protein folding, and other biochemical processes.
Industry: In industrial settings, this compound may be used in the production of specialty chemicals, polymers, and other materials with unique properties.
作用機序
The mechanism by which Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)((2-(dimethylamino)ethyl)amino)methylene)amino)sulfonyl)phenyl)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and functions. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Acetamide, N-(4-aminophenyl)-: This compound has a similar structure but lacks the sulfonyl and dimethoxyethyl groups, resulting in different chemical properties and applications.
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-:
Uniqueness
The unique combination of functional groups in Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)((2-(dimethylamino)ethyl)amino)methylene)amino)sulfonyl)phenyl)- gives it distinct chemical properties and reactivity, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from similar compounds.
特性
CAS番号 |
71795-29-4 |
|---|---|
分子式 |
C17H29N5O5S |
分子量 |
415.5 g/mol |
IUPAC名 |
N-[4-[[N'-(2,2-dimethoxyethyl)-N-[2-(dimethylamino)ethyl]carbamimidoyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C17H29N5O5S/c1-13(23)20-14-6-8-15(9-7-14)28(24,25)21-17(18-10-11-22(2)3)19-12-16(26-4)27-5/h6-9,16H,10-12H2,1-5H3,(H,20,23)(H2,18,19,21) |
InChIキー |
KVDKGHOWHHZNKG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=NCC(OC)OC)NCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


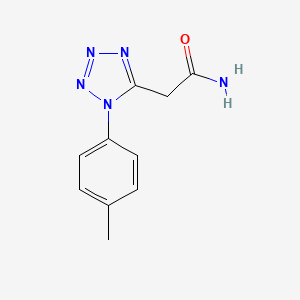

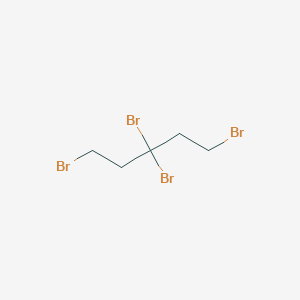
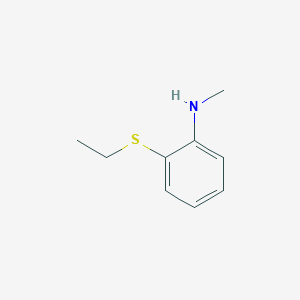
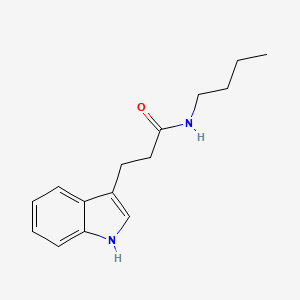
![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2,7-triol](/img/structure/B14469015.png)
![3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B14469023.png)
![3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14469031.png)
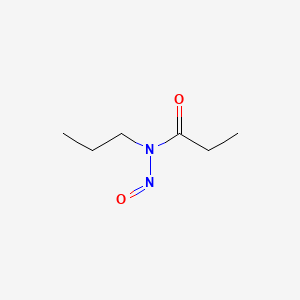

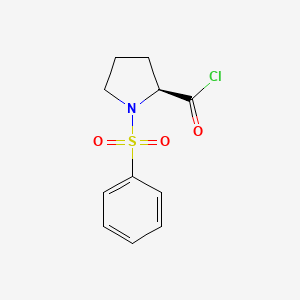
![2-Butenedioic acid (2Z)-, mono[3-[3-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]-2,2-dimethyl-1-oxopropoxy]-2,2-dimethylpropyl] ester](/img/structure/B14469058.png)

